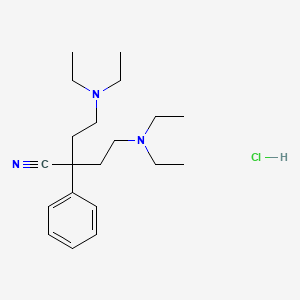
1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE is an organic compound with a unique structure that includes a dihydroisobenzofuran ring substituted with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE involves its interaction with specific molecular targets. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Citalopram: 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
Escitalopram: S-(+)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Uniqueness
1,1-DIMETHYL-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1,1-dimethyl-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-5H,7H2,1-2H3 |
InChIキー |
QBVWWFBYMCCTJT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CO1)C=C(C=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)







![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)




